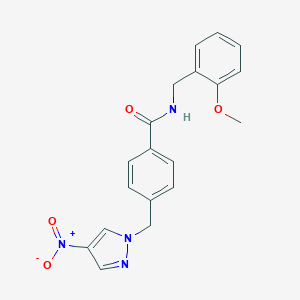
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid, also known as ADACTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal growth. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cellular proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is its potent inhibitory activity against bacterial and fungal growth, which makes it a promising candidate for the development of new antimicrobial agents. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid, including the development of new antimicrobial agents based on its structure, the identification of new targets for its anticancer activity, and the optimization of its pharmacological properties for use in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid and its potential applications in various fields.
Synthesemethoden
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through a multistep process involving the reaction of adamantane with hydrazine hydrate, followed by the reaction of the resulting compound with cyanogen bromide and sodium azide. The final step involves the reaction of the intermediate product with chloroacetic acid to yield 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is its use as a novel inhibitor of bacterial and fungal growth. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid |
|---|---|
Molekularformel |
C13H18N4O2 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
1-(1-adamantyl)-5-amino-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H18N4O2/c14-12-15-10(11(18)19)16-17(12)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,18,19)(H2,14,15,16) |
InChI-Schlüssel |
BVGADHLNOARUBU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)C(=O)O)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)

![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)